molecular formula C29H37N5O2 B11933988 (3s)-3-(3-(3,5-Dimethyl pyrazol-1-yl)phenyl)-4-((3s)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid

(3s)-3-(3-(3,5-Dimethyl pyrazol-1-yl)phenyl)-4-((3s)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid

Numéro de catalogue: B11933988
Poids moléculaire: 487.6 g/mol
Clé InChI: ZMXBIIQMSGOIRZ-WIOPSUGQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK-3008348 Hydrochloride is a small molecule antagonist of integrin αvβ6. It has shown significant potential in inhibiting the integrin αvβ6, which plays a crucial role in various cellular processes, including cell adhesion, migration, and signaling. This compound is particularly noted for its potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF) by targeting the αvβ6 integrin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of GSK-3008348 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary, but it generally involves:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Functionalization of the core structure to introduce specific substituents that enhance the compound’s affinity for integrin αvβ6.
  • Purification and isolation of the final product using techniques such as crystallization and chromatography.

Industrial Production Methods

Industrial production of GSK-3008348 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

  • Optimization of reaction conditions to maximize yield and purity.
  • Use of industrial-grade reagents and solvents.
  • Implementation of large-scale purification techniques, including high-performance liquid chromatography (HPLC) and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

GSK-3008348 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include various derivatives of GSK-3008348 Hydrochloride with modified functional groups, which can be used for further research and development.

Applications De Recherche Scientifique

GSK-3008348 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study integrin αvβ6 interactions and signaling pathways.

    Biology: Investigated for its role in cell adhesion, migration, and signaling processes.

    Medicine: Explored as a potential therapeutic agent for treating idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.

    Industry: Utilized in the development of new drugs targeting integrin αvβ6 and related pathways.

Mécanisme D'action

GSK-3008348 Hydrochloride exerts its effects by binding to the integrin αvβ6 on the cell surface. This binding inhibits the interaction between integrin αvβ6 and its ligands, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and fibrosis. The compound specifically targets the αvβ6 integrin, reducing the activation of transforming growth factor-beta (TGFβ) and limiting collagen production, which is crucial in the progression of fibrotic diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Cilengitide: Another integrin antagonist targeting αvβ3 and αvβ5 integrins.

    SB273005: An integrin antagonist with a broader spectrum, targeting multiple integrins.

    Leukadherin-1: Targets integrin αLβ2 and is used in studies related to leukocyte adhesion.

Uniqueness

GSK-3008348 Hydrochloride is unique due to its high specificity and affinity for integrin αvβ6, making it a promising candidate for treating diseases where αvβ6 plays a critical role, such as idiopathic pulmonary fibrosis. Its inhaled delivery method also provides a targeted approach, potentially reducing systemic side effects compared to oral or intravenous administration .

Propriétés

Formule moléculaire

C29H37N5O2

Poids moléculaire

487.6 g/mol

Nom IUPAC

(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25+/m0/s1

Clé InChI

ZMXBIIQMSGOIRZ-WIOPSUGQSA-N

SMILES isomérique

CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C

SMILES canonique

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.